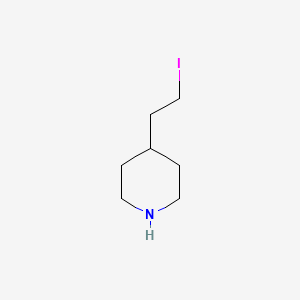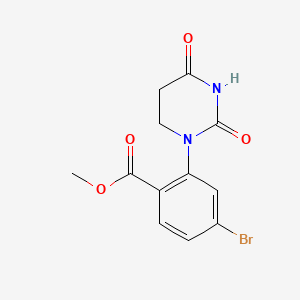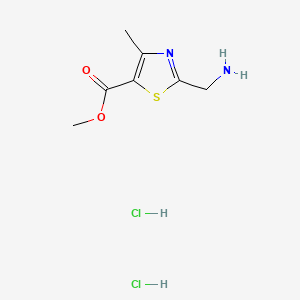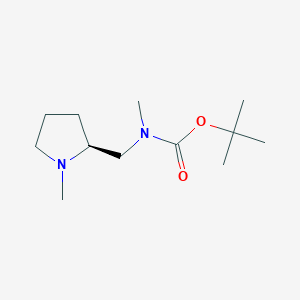
tert-Butyl (S)-methyl((1-methylpyrrolidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate is a chemical compound that serves as an important intermediate in various synthetic processes. It is known for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyrrolidine ring.
Méthodes De Préparation
The synthesis of tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate involves several steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product with an overall yield of 59.5% . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include cesium carbonate, TBAI, and DBU . Major products formed from these reactions include carbamates and ureas . The compound can also participate in Hofmann rearrangement and Curtius rearrangement reactions .
Applications De Recherche Scientifique
This compound has several scientific research applications. It is used in the synthesis of ceftolozane, which is effective against both Gram-positive and Gram-negative bacteria . In addition, it is utilized in the synthesis of various N-heterocycles, which are important in medicinal chemistry . The compound’s unique structure makes it valuable in the development of new pharmaceuticals and chemical intermediates .
Mécanisme D'action
The mechanism of action of tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients . It interacts with various molecular targets and pathways, depending on the specific application. For example, in the synthesis of ceftolozane, it contributes to the formation of the β-lactam ring, which is crucial for the antibiotic’s activity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate include tert-butanesulfinamide and other N-heterocyclic carbamates . These compounds share structural similarities but differ in their specific functional groups and applications. tert-Butyl N-methyl-N-{[(2S)-1-methylpyrrolidin-2-yl]methyl}carbamate is unique due to its specific combination of tert-butyl, methyl, and pyrrolidine groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(5)9-10-7-6-8-13(10)4/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clé InChI |
GZQNRFYQQPUQTE-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCN1C |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1CCCN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


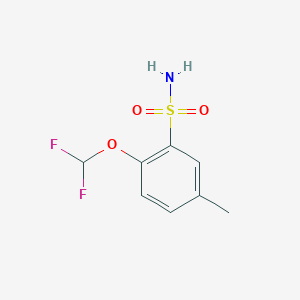
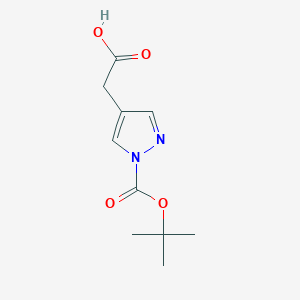
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
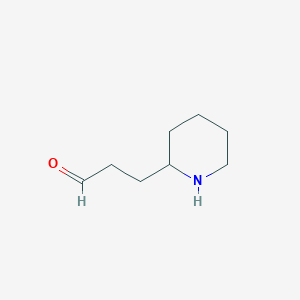
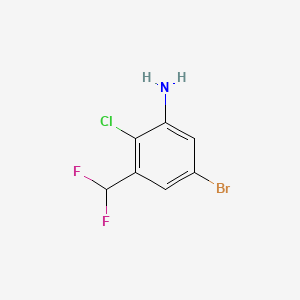
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
![3-Azaspiro[5.5]undecane-2-carboxylic acid hydrochloride](/img/structure/B13491221.png)

![rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13491228.png)
![2-Azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13491246.png)

